2,6-Difluoro-3-(trimethylsilyl)pyridine
CAS No.: 685517-68-4
Cat. No.: VC8288381
Molecular Formula: C8H11F2NSi
Molecular Weight: 187.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 685517-68-4 |
|---|---|
| Molecular Formula | C8H11F2NSi |
| Molecular Weight | 187.26 g/mol |
| IUPAC Name | (2,6-difluoropyridin-3-yl)-trimethylsilane |
| Standard InChI | InChI=1S/C8H11F2NSi/c1-12(2,3)6-4-5-7(9)11-8(6)10/h4-5H,1-3H3 |
| Standard InChI Key | DCXBHYSLCXMBDJ-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)C1=C(N=C(C=C1)F)F |
| Canonical SMILES | C[Si](C)(C)C1=C(N=C(C=C1)F)F |
Introduction
Structural and Electronic Characteristics
2,6-Difluoro-3-(trimethylsilyl)pyridine combines fluorine substituents at the 2- and 6-positions with a trimethylsilyl (TMS) group at the 3-position on the pyridine ring. The electron-withdrawing fluorine atoms significantly reduce the aromatic ring’s electron density, while the bulky TMS group introduces steric hindrance and modulates electronic effects .
Comparative Physicochemical Properties
The parent compound, 2,6-difluoropyridine (CAS 1513-65-1), exhibits a boiling point of 124.5°C at 743 mmHg and a density of 1.268 g/mL at 25°C . Introducing a TMS group would likely increase molecular weight (~115.08 g/mol for 2,6-difluoropyridine vs. ~213.30 g/mol for the TMS derivative) and alter solubility profiles. For example, 2,6-difluoropyridine is immiscible with water , whereas the TMS variant may exhibit enhanced lipophilicity.
Synthetic Pathways and Mechanistic Considerations
Halogen Exchange Reactions
The patent US4071521A details the synthesis of 2,6-difluoropyridine via halogen exchange between 2,6-dichloropyridine and potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 180–190°C. Key parameters include:
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Stoichiometry: 110–115% excess KF relative to stoichiometric requirements.
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HF Content: <0.015 g HF per 100 g KF to minimize side reactions.
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Stirring: ≥50 rpm in baffled reactors to ensure efficient mass transfer .
For 2,6-difluoro-3-TMS-pyridine, a plausible route involves:
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Lithiation: Deprotonation of 2,6-difluoropyridine at the 3-position using LDA (lithium diisopropylamide) at -78°C .
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Silylation: Quenching the lithiated intermediate with trimethylsilyl chloride (TMSCl).
Challenges in Silylation
The steric bulk of the TMS group may hinder regioselective functionalization. Computational studies on analogous systems suggest that fluorine’s electron-withdrawing effects direct lithiation to the meta position , but competing pathways (e.g., ortho or para substitution) require stringent temperature control (-78°C) and anhydrous conditions.
Reactivity and Applications
Polymer Synthesis
2,6-Difluoropyridine derivatives are precursors for poly(pyridine ether)s via nucleophilic aromatic substitution (SNAr). For example, polycondensation with silylated diphenols in N-methylpyrrolidone (NMP) yields high-performance polymers . Introducing a TMS group could:
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Enhance Thermal Stability: Silicon-containing polymers often exhibit superior thermomechanical properties.
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Modify Solubility: Facilitate processing in nonpolar solvents.
Catalysis and Coordination Chemistry
The TMS group’s steric bulk may stabilize low-coordination metal complexes. For instance, palladium catalysts with silylated pyridines show improved activity in cross-coupling reactions, though no direct studies on this derivative exist .
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